molecular formula C10H6ClN3S2 B2920822 6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 1273577-51-7

6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2920822
CAS No.: 1273577-51-7
M. Wt: 267.75
InChI Key: YGSFMBYLDAVZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This substance belongs to a class of fused, polycyclic structures featuring multiple nitrogen and sulfur atoms in its framework, which are often associated with diverse biological activities and are explored as key scaffolds for developing novel therapeutic agents[a citation:1]. While specific biological data for this exact molecule is limited in the public domain, related tricyclic heterocyclic derivatives have been extensively investigated for a range of pharmacological applications. Patent literature indicates that structurally similar compounds are studied for their potential in treating conditions such as pruritus, atopic dermatitis, inflammatory pain, neuropathic pain, and various other inflammatory and allergic diseases[a citation:3]. Its molecular formula is C11H7ClN2S2 and it has a molecular weight of 266.77 g/mol[a citation:1]. The presence of chloro and methylsulfanyl substituents on the core structure makes it a valuable building block for further chemical derivatization, such as cross-coupling reactions or nucleophilic substitutions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies[a citation:3]. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3S2/c1-15-10-13-6-5-3-2-4-12-9(5)16-7(6)8(11)14-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSFMBYLDAVZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)SC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of the chloro and methylsulfanyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: CAS 478065-76-8

The compound 4-{[(4-Chlorophenyl)methyl]sulfanyl}-11,13-dimethyl-6-(pyrrolidin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene (CAS 478065-76-8) shares the tricyclic backbone but differs in substituents:

  • 11,13-Dimethyl groups : Alkyl substituents that may enhance steric bulk and metabolic stability.
  • 4-[(4-Chlorophenyl)methyl]sulfanyl : A benzyl-thioether group contributing to π-π stacking interactions and increased hydrophobicity.

Comparative Analysis

Property Target Compound CAS 478065-76-8
Substituents 6-Cl, 4-SCH₃ 6-pyrrolidin-1-yl, 11,13-CH₃, 4-SCH₂(4-ClPh)
Molecular Weight (approx.) ~350–370 g/mol ~480–500 g/mol
logP (Predicted) ~2.5–3.0 (moderate lipophilicity) ~4.0–4.5 (high lipophilicity)
Electronic Effects Electron-withdrawing Cl enhances reactivity Pyrrolidine’s basicity may stabilize charged states
Potential Bioactivity Possible kinase inhibition (inference) Likely CNS-targeting (due to lipophilicity)

Mechanistic Implications

  • Chloro vs. Pyrrolidinyl : The 6-Cl group in the target compound may favor interactions with electrophilic binding pockets (e.g., ATP-binding sites in kinases), whereas the pyrrolidin-1-yl group in CAS 478065-76-8 could facilitate interactions with G-protein-coupled receptors (GPCRs) or ion channels .
  • Methylsulfanyl vs.

Biological Activity

The compound 6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes existing research findings related to its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of triazatricyclo compounds featuring multiple sulfur atoms and a unique tricyclic structure. The presence of chlorine and methylsulfanyl groups contributes to its chemical reactivity and biological profile.

PropertyDetails
IUPAC Name6-chloro-4-methylsulfanyl-8-thia...
Molecular FormulaC₁₃H₁₄ClN₃S₃
Molecular Weight317.85 g/mol
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to triazolethiones have demonstrated IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
    • A specific derivative showed an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .
  • Antimicrobial Properties :
    • Compounds with similar structures have been reported to possess antimicrobial activity against a variety of pathogens. For example, benzothioate derivatives exhibited good antibacterial activity compared to standard antibiotics like chloramphenicol .
  • Anti-inflammatory and Antioxidant Effects :
    • The presence of sulfur in the compound may contribute to its antioxidant properties, which are beneficial in reducing oxidative stress-related damage in cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes through covalent bonding with thiol groups in proteins, modulating their activity.
  • Cell Signaling Modulation : The aromatic rings can participate in π-π interactions with other molecules, influencing cellular signaling pathways.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Cytotoxicity Studies :
    • A series of triazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that specific modifications to the triazole structure significantly enhanced anticancer activity .
  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of triazole derivatives against common bacterial strains and found promising results that suggest potential for therapeutic applications in infectious diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.